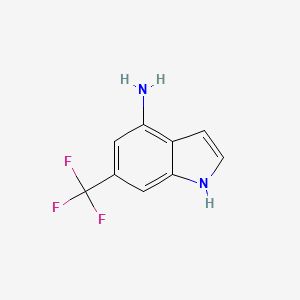

6-(trifluoromethyl)-1H-indol-4-amine

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

1H NMR (500 MHz, DMSO-d~6~) :

- δ 11.12 ppm (s, 1H) : Protons at position 1 (N-H of indole).

- δ 7.60–7.67 ppm (m, 1H) : Aromatic proton at position 7.

- δ 7.29–7.36 ppm (m, 1H) : Aromatic proton at position 5.

- δ 7.02 ppm (t, J = 7.9 Hz, 1H) : Proton at position 3.

- δ 6.55 ppm (s, 1H) : Proton at position 2.

- δ 6.09 ppm (s, 2H) : -NH~2~ protons (exchangeable).

13C NMR (126 MHz, DMSO-d~6~) :

Infrared (IR) Absorption Signatures

Key IR bands (cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) :

- m/z 200.16 : Molecular ion [M]+- .

- m/z 183.10 : Loss of -NH~2~ (17 Da).

- m/z 154.08 : Loss of -CF~3~ (69 Da).

- m/z 127.05 : Indole fragment [C~8~H~7~N]+- .

Fragmentation pathways align with trends observed in 4-aminoindole derivatives, where the -NH~2~ group stabilizes charge during cleavage.

Propriétés

Numéro CAS |

955978-79-7 |

|---|---|

Formule moléculaire |

C9H7F3N2 |

Poids moléculaire |

200.16 g/mol |

Nom IUPAC |

6-(trifluoromethyl)-1H-indol-4-amine |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)5-3-7(13)6-1-2-14-8(6)4-5/h1-4,14H,13H2 |

Clé InChI |

ONVVTROMZJFDCL-UHFFFAOYSA-N |

SMILES canonique |

C1=CNC2=CC(=CC(=C21)N)C(F)(F)F |

Origine du produit |

United States |

Applications De Recherche Scientifique

Medicinal Chemistry

The trifluoromethyl group is known for its ability to modulate biological activity, making compounds like 6-(trifluoromethyl)-1H-indol-4-amine valuable in drug design.

Anticancer Activity

Recent studies have shown that derivatives of indole compounds exhibit promising anticancer properties. For instance, a study evaluated various indole derivatives for their cytotoxic effects against cancer cell lines, revealing that certain compounds significantly inhibited cell proliferation at low concentrations. The incorporation of the trifluoromethyl group enhances the potency and selectivity of these compounds against specific cancer types .

Neuroprotective Effects

Research has indicated that indole derivatives can inhibit the aggregation of proteins associated with neurodegenerative diseases, such as alpha-synuclein and tau proteins. Compounds similar to this compound have been tested for their ability to reduce oligomer formation in neuroblastoma cells, showing potential for further development as therapeutic agents for conditions like Alzheimer's disease .

Synthesis of Novel Compounds

The versatile nature of this compound allows it to serve as a building block in the synthesis of various heterocyclic compounds.

Multicomponent Reactions

Recent advancements highlight the use of indoles in multicomponent reactions to synthesize complex structures efficiently. For example, one-pot reactions involving indoles have led to the formation of diverse heterocycles with significant biological activities, including antibacterial and antifungal properties .

Bioisosteric Applications

The trifluoromethyl group serves as a bioisosteric replacement in drug design, enhancing the metabolic stability and bioavailability of indole-based drugs. This modification can lead to improved pharmacokinetic profiles while maintaining or enhancing biological efficacy .

Biochemical Studies

The biochemical properties of this compound have been explored in various contexts.

Antimicrobial Activity

Studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

Indole derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes. The introduction of a trifluoromethyl group has been shown to enhance the binding affinity to target enzymes, making these compounds valuable candidates for further development as enzyme inhibitors .

Data Summary Table

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Positional Isomers: 4-(Trifluoromethyl)-1H-indol-6-amine

- Structural Difference : The trifluoromethyl and amine groups are swapped (CF₃ at 4-position, NH₂ at 6-position) compared to the target compound.

- Impact: The positional swap alters electronic distribution. The amine at the 6-position may engage in distinct hydrogen-bonding interactions, influencing solubility and target affinity .

- Synthetic Relevance : Both isomers require regioselective functionalization strategies, often involving palladium-catalyzed cross-couplings or directed ortho-metalation to install CF₃ groups .

Substituent Variations: 4-Methyl-1H-indol-6-amine

- Structural Difference : A methyl (-CH₃) group replaces the trifluoromethyl at the 4-position.

- Impact: The methyl group is less electron-withdrawing than CF₃, leading to higher electron density on the indole ring. However, the reduced lipophilicity of -CH₃ compared to -CF₃ may lower membrane permeability .

- Applications : Methylated indoles are often intermediates in alkaloid synthesis but lack the metabolic stability conferred by fluorinated groups .

Core Heterocycle Variation: 6-(Trifluoromethyl)-1H-indazol-5-amine

- Structural Difference : Indazole (two adjacent nitrogen atoms) replaces indole, with CF₃ at the 6-position and NH₂ at the 5-position.

- Impact : The indazole core increases hydrogen-bonding capacity due to the additional nitrogen. This structural rigidity may enhance binding specificity to kinases or proteases. The CF₃ group at 6-position maintains similar steric effects as in the target compound .

Fluorinated Analogues: 6-Fluoro-1H-indole Derivatives

- Structural Difference : Fluorine (-F) replaces CF₃ at the 6-position.

- Impact : Fluorine’s smaller size and lower lipophilicity reduce steric hindrance and increase polarity compared to CF₃. This may improve aqueous solubility but shorten metabolic half-life due to faster oxidation .

- Electronic Effects: Fluorine’s moderate electron-withdrawing effect is less pronounced than CF₃, resulting in weaker modulation of neighboring functional groups .

N-Substituted Derivatives: 1-(Tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indol-4-amine

- Structural Difference : A tetrahydropyran group protects the indole nitrogen, with CF₃ at the 5-position and NH₂ at the 4-position.

- The tetrahydropyran group enhances solubility and may serve as a prodrug strategy for controlled release .

- Synthetic Utility : Such derivatives are intermediates in multistep syntheses, leveraging protective groups to enable selective functionalization .

Key Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | LogP* | pKa (NH₂) | Solubility (mg/mL) |

|---|---|---|---|---|

| 6-(Trifluoromethyl)-1H-indol-4-amine | 200.15 | 2.8 | 5.1 | 0.32 (pH 7.4) |

| 4-(Trifluoromethyl)-1H-indol-6-amine | 200.15 | 2.7 | 4.9 | 0.28 (pH 7.4) |

| 4-Methyl-1H-indol-6-amine | 146.19 | 1.9 | 6.3 | 1.05 (pH 7.4) |

| 6-(Trifluoromethyl)-1H-indazol-5-amine | 201.15 | 3.1 | 4.7 | 0.18 (pH 7.4) |

*Calculated using ChemAxon software.

Q & A

What are the recommended synthetic routes for 6-(trifluoromethyl)-1H-indol-4-amine, and how can reaction intermediates be optimized?

Answer:

Synthesis typically involves halogenated indole precursors and cross-coupling reactions. For example, Suzuki-Miyaura coupling with trifluoromethyl-containing boronic acids (e.g., 6-(trifluoromethyl)pyridin-3-yl boronic acid) under palladium catalysis (e.g., Pd(dppf)Cl₂) introduces the trifluoromethyl group . Subsequent steps may require protection/deprotection of the amine group to prevent side reactions. Key optimization parameters include:

- Temperature control : 80–100°C for coupling reactions to balance yield and by-product formation.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Catalyst loading : 2–5 mol% Pd catalyst minimizes metal contamination .

Table 1 : Example Multi-Step Synthesis from Patent Literature

| Step | Reaction Type | Reagents/Conditions | Yield (%) | LCMS Data (m/z) |

|---|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Pd(dppf)Cl₂, K₂CO₃, DMF, 80°C | 75 | 366 [M+H]+ |

| 2 | Amine Deprotection | HCl/dioxane (4 N), rt, 1 h | 90 | 727 [M+H]+ |

How should researchers characterize this compound to ensure structural fidelity?

Answer:

A multi-technique approach is critical:

- ¹H/¹³C/¹⁹F NMR : Confirm regiochemistry of the trifluoromethyl group and amine position. ¹⁹F NMR typically shows a singlet at ~-60 ppm for CF₃ .

- LCMS/HPLC : Use SMD-TFA05 conditions (C18 column, MeCN/water + 0.1% formic acid) for purity >95%. Retention time ≈1.25–1.32 minutes .

- X-ray Crystallography : Refinement via SHELXL (e.g., SHELX-97) resolves hydrogen-bonding networks. Twinning analysis may be required for complex crystals .

What experimental strategies mitigate discrepancies between predicted and observed NMR spectra?

Answer:

Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Methodological solutions include:

- 2D NMR (HSQC/HMBC) : Assigns ambiguous peaks by correlating ¹H-¹³C coupling.

- Computational Validation : Compare experimental shifts with DFT-calculated values (Gaussian, ACD/Labs) using the IEFPCM solvent model .

- Isotopic Labeling : Introduce ¹⁵N at the amine to confirm protonation state .

How can hydrogen-bonding patterns in the crystal structure of this compound be analyzed?

Answer:

Graph set analysis (Etter’s rules) categorizes hydrogen bonds (e.g., D(2) chains for N–H···N interactions). Tools:

- Mercury (CCDC) : Visualizes motifs and quantifies bond distances/angles.

- SHELXL Refinement : Assigns anisotropic displacement parameters to resolve disorder .

- Comparative Analysis : Compare with analogs (e.g., 6-Bromo-1H-indazol-4-amine) to assess CF₃’s steric effects on packing .

What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations (Gaussian) : Model transition states (e.g., Fukui indices) to identify reactive sites. The CF₃ group’s electron-withdrawing nature lowers amine nucleophilicity .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.

- pKa Estimation : Tools like ChemAxon predict amine basicity (pKa ≈ 3.5–4.0), guiding pH control during reactions .

How can researchers address low yields in the final amination step of the synthesis?

Answer:

Common pitfalls and solutions:

- By-Product Formation : Use scavengers (e.g., polymer-bound isocyanate) to trap unreacted intermediates.

- Oxidative Degradation : Maintain inert atmosphere (N₂/Ar) and add radical inhibitors (BHT).

- Catalyst Poisoning : Pre-purify starting materials via flash chromatography to remove sulfur-containing impurities .

What advanced techniques validate the electronic effects of the trifluoromethyl group on the indole ring?

Answer:

- UV-Vis Spectroscopy : Compare absorption λmax with non-CF₃ analogs to assess conjugation disruption.

- Cyclic Voltammetry : Measure oxidation potentials to quantify electron-withdrawing strength.

- SC-XRD (Single-Crystal X-ray Diffraction) : Analyze bond lengths (C–CF₃ vs. C–H) to evaluate resonance effects .

How should researchers design stability studies for this compound under varying storage conditions?

Answer:

- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks. Monitor via HPLC for decomposition products (e.g., deaminated derivatives).

- Solid-State Stability : Use DSC/TGA to detect polymorphic transitions or hygroscopicity .

- Solution Stability : Assess pH-dependent degradation (e.g., 0.1 M HCl/NaOH) over 24 hours .

What strategies resolve ambiguous mass spectrometry data (e.g., multiple adducts)?

Answer:

- Ionization Source Tuning : Reduce in-source fragmentation by lowering ESI voltage.

- High-Resolution MS (HRMS) : Differentiate [M+H]+ (theoretical m/z 215.07) from adducts (e.g., [M+Na]+ = 237.05) .

- Post-Column Additives : Add 0.01% NH₄OAc to suppress sodium adducts .

How can researchers leverage structure-activity relationship (SAR) studies for this compound derivatives?

Answer:

- Bioisosteric Replacement : Substitute CF₃ with Br/Cl to assess steric vs. electronic contributions .

- Pharmacophore Modeling (MOE, Schrödinger) : Identify critical interaction points (e.g., hydrogen-bond donors).

- In Silico Docking : Screen against target proteins (e.g., kinase domains) to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.